![molecular formula C19H12F5N3O3 B3014807 1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1005303-66-1](/img/structure/B3014807.png)
1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyridazine derivative. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms. They are known for their wide range of biological activities . The compound also contains fluorophenyl groups, which are often used in medicinal chemistry due to their ability to modify the physical, chemical, and pharmacokinetic properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, fluorophenyl groups, and a methoxy group. The presence of fluorine atoms could significantly influence the compound’s electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazine ring, fluorophenyl groups, and methoxy group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure, including the pyridazine ring and the fluorophenyl and methoxy groups. Fluorine atoms are known to influence properties such as lipophilicity, stability, and bioavailability .Aplicaciones Científicas De Investigación
Met Kinase Inhibition
One significant application of similar compounds involves the inhibition of the Met kinase superfamily. The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors demonstrates this application. These compounds have shown excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, leading to advancements into clinical trials for potential cancer therapeutics (Schroeder et al., 2009).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for antimicrobial activities. For example, fluoroquinolone-based 4-thiazolidinones and N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been tested for antifungal and antibacterial activities, showing moderate to good efficacy against various microbial strains (Patel & Patel, 2010); (Ahsan et al., 2016).
Synthesis of Fluorinated Heterocyclic Compounds
The compound and its analogs have been used in the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential pharmacological properties. The versatility of 2-fluoroacrylic building blocks for synthesizing fluorine-bearing heterocycles such as pyrazolones, pyrimidines, and coumarines has been explored (Shi et al., 1996).
Cytotoxicity Studies
Similar compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies are crucial for the development of new anticancer agents. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing valuable insights into their potential therapeutic applications (Hassan et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5N3O3/c1-30-15-9-16(28)27(12-5-2-10(20)3-6-12)26-17(15)18(29)25-11-4-7-14(21)13(8-11)19(22,23)24/h2-9H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTGUSAOUBWUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

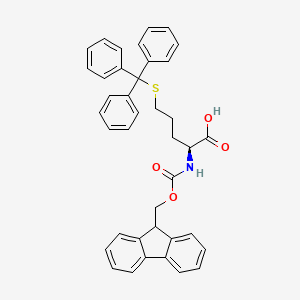
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B3014725.png)

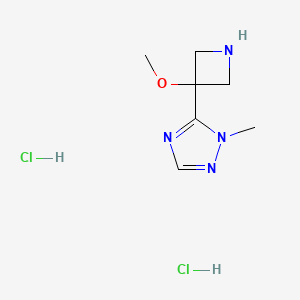
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B3014729.png)
![4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B3014731.png)

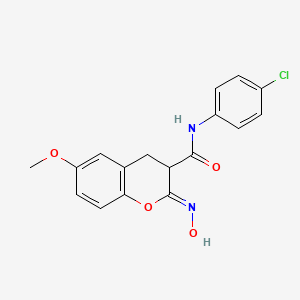


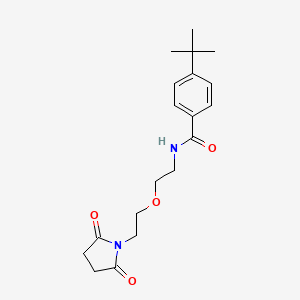
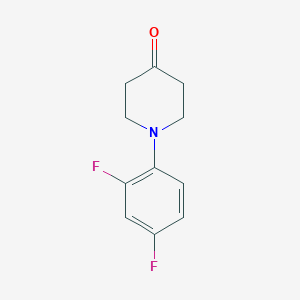
![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3014746.png)